molecular formula C6H12ClNO2 B1530431 Methyl 2-(cyclopropylamino)acetate hydrochloride CAS No. 182291-97-0

Methyl 2-(cyclopropylamino)acetate hydrochloride

Cat. No.: B1530431
CAS No.: 182291-97-0
M. Wt: 165.62 g/mol
InChI Key: BZJWZPHBWGMRNC-UHFFFAOYSA-N
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Description

Methyl 2-(cyclopropylamino)acetate hydrochloride ( 182291-97-0) is an organic compound with the molecular formula C6H12ClNO2 and a molecular weight of 165.62 g/mol . This ester derivative of a cyclopropylamine is supplied as a hydrochloride salt to enhance its stability. As a key synthetic intermediate, its structure features both a reactive methyl ester and a protected cyclopropylamino group, making it a valuable building block in organic and medicinal chemistry research . Researchers utilize this compound as a precursor for the synthesis of more complex molecules. Its applications are particularly relevant in the development of pharmaceutical compounds, where the cyclopropyl group is a common motif used to influence a molecule's metabolic stability, potency, and conformational properties . For instance, derivatives of cyclopropylamine are investigated as key components in antibacterial agents . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-(cyclopropylamino)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-7-5-2-3-5;/h5,7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJWZPHBWGMRNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(cyclopropylamino)acetate hydrochloride is an organic compound with the molecular formula C6H12ClNO2 and a CAS number of 182291-97-0. This compound has garnered attention in various biological studies due to its potential interactions with neurotransmitter receptors and its therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound typically involves a multi-step process that ensures high purity for research applications. The chemical structure features a cyclopropyl group attached to an aminoacetate framework, which is crucial for its biological activity. The compound is generally stored under ambient conditions but is classified with hazard codes indicating toxicity upon ingestion and potential skin irritation.

Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, although detailed mechanisms remain to be fully elucidated. These interactions could potentially influence neurological pathways, making the compound a candidate for further investigation in therapeutic contexts.

Structure-Activity Relationships (SAR)

The SAR of this compound highlights its position among related compounds. For instance, the following table compares it with structurally similar compounds:

Compound NameMolecular FormulaCAS NumberUnique Features
Methyl 2-amino-2-cyclopropylacetate hydrochlorideC6H12ClNO246863945Contains an amino group directly on the carbon chain
Methyl 2-(cyclopentylamino)acetate hydrochlorideC8H16ClNO195877-46-4Features a cyclopentyl group altering sterics
Methyl 2-[1-(methylamino)cyclopropyl]acetate hydrochlorideC7H14ClNNot specifiedContains an additional methyl group enhancing reactivity

These compounds exhibit varying degrees of biological activity, indicating that modifications to the cyclopropyl or amino groups can significantly influence their pharmacological properties.

Case Studies and Research Findings

  • Neurotransmitter Receptor Interaction :
    • A study investigating the binding affinity of cyclopropyl derivatives found that modifications to the amino group can enhance interaction with the alpha(2)-delta subunit of voltage-gated calcium channels. This suggests potential applications in treating neurological disorders .
  • Antiviral Potential :
    • Research into N-heterocycles has identified compounds similar to this compound as promising antiviral agents. These studies emphasize the importance of structural modifications in enhancing efficacy against viral targets .
  • Safety and Toxicity :
    • Toxicological assessments have indicated that while this compound exhibits beneficial biological activities, it also poses health risks such as toxicity upon ingestion and skin irritation. This necessitates careful handling and further safety evaluations before clinical application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with Methyl 2-(cyclopropylamino)acetate hydrochloride. Key differences in substituents, molecular properties, and applications are highlighted.

Methyl 2-(1-aminocyclopropyl)acetate Hydrochloride

  • CAS : 535936-86-8
  • Formula: C₆H₁₁ClNO₂
  • Molecular Weight : 164.61 g/mol
  • Structural Difference: The amino group is directly attached to the cyclopropane ring, forming a 1-aminocyclopropyl moiety instead of a cyclopropylamino group.

Methyl 2-[1-(aminomethyl)cyclopropyl]acetate Hydrochloride

  • CAS : 1417805-94-7
  • Formula: C₇H₁₄ClNO₂
  • Molecular Weight : 179.64 g/mol
  • Structural Difference: An additional aminomethyl group is attached to the cyclopropane ring, increasing molecular weight and hydrophilicity.
  • Applications: The aminomethyl group could enhance interactions with polar biological targets, making this compound a candidate for enzyme inhibition studies .

Methyl 2-[(cyclopropylmethyl)amino]acetate Hydrochloride

  • CAS : 1240527-69-8
  • Formula: C₇H₁₄ClNO₂
  • Molecular Weight : 179.64 g/mol
  • Structural Difference: The cyclopropane ring is connected via a methylene bridge to the amino group, introducing greater conformational flexibility.
  • Implications: The extended structure may improve solubility compared to the rigid cyclopropylamino analog .

Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate Hydrochloride

  • CAS : 451485-54-4
  • Formula: C₁₃H₁₆Cl₃NO₂
  • Molecular Weight : 324.63 g/mol
  • Structural Difference : Incorporates a 2,4-dichlorophenyl group and an ethyl ester, significantly increasing lipophilicity.

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Feature Potential Application
This compound 182291-97-0 C₆H₁₂ClNO₂ 165.62 Cyclopropylamino group Pharmaceutical intermediates
Methyl 2-(1-aminocyclopropyl)acetate hydrochloride 535936-86-8 C₆H₁₁ClNO₂ 164.61 1-Aminocyclopropyl group Bioactive molecule synthesis
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride 1417805-94-7 C₇H₁₄ClNO₂ 179.64 Aminomethyl-cyclopropane Enzyme inhibition studies
Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride 1240527-69-8 C₇H₁₄ClNO₂ 179.64 Cyclopropylmethylamino group Solubility-enhanced analogs
Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate hydrochloride 451485-54-4 C₁₃H₁₆Cl₃NO₂ 324.63 Dichlorophenyl substitution Antimicrobial research

Research Findings and Implications

  • Synthetic Utility: this compound and its analogs are synthesized via advanced methods, such as Michael additions or Grignard reactions, as demonstrated in cyclopropane-containing intermediates for drugs like Tadalafil analogs .
  • Structure-Activity Relationships (SAR): The cyclopropane ring’s rigidity enhances metabolic stability but may reduce solubility compared to flexible analogs like Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride . Lipophilic substitutions (e.g., dichlorophenyl in CAS 451485-54-4) improve membrane permeability but may increase toxicity risks .
  • Biological Relevance: Compounds with aminomethyl or polar groups (e.g., CAS 1417805-94-7) show promise in targeting enzymes or receptors requiring hydrogen-bonding interactions .

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-(cyclopropylamino)acetate hydrochloride typically involves the following stages:

Esterification and Amination Process

A common approach starts with methyl 2-chloroacetate or methyl 2-bromoacetate reacting with cyclopropylamine to form methyl 2-(cyclopropylamino)acetate. The reaction is usually carried out under controlled temperature and solvent conditions to optimize yield and purity.

Key reaction conditions:

Step Reagents/Conditions Temperature (°C) Time Solvent Notes
Esterification Methyl chloroacetate + Cyclopropylamine 50-70 30 min to 2 hours Polar aprotic solvents Stoichiometric control critical
Salt Formation Treatment with HCl (gas or aqueous) 0-30 2-24 hours Alcohols or ether solvents Forms hydrochloride salt for isolation

This method is supported by patent literature describing amination reactions under reflux or controlled heating with cyclopropylamine hydrochloride, followed by cooling and crystallization to isolate the hydrochloride salt with high purity and yield.

Detailed Preparation Method from Patent Literature

A representative preparation method involves:

  • Carbonylation Reaction:
    Starting from methyl 2,4-dichloro-5-fluorobenzoylacetate and sodium methoxide in a low-polarity solvent (e.g., dimethyl carbonate, toluene, cyclohexane), carbon monoxide is introduced under pressure (3.0-5.0 MPa) at 35-65°C for 2-4 hours to form a key intermediate.

  • Amination Reaction:
    The intermediate is reacted with cyclopropylamine hydrochloride (molar ratio ~1.05-1.12 equivalents) at 50-70°C for 30 minutes. After the reaction, the mixture is cooled and stored at -10°C for 24 hours to facilitate crystallization.

  • Isolation:
    The solid product is filtered, washed with cold methanol and purified water, then dried to yield this compound with liquid phase content >99% and molar yields above 83%.

Reaction Step Parameters Outcome
Carbonylation 35-65°C, 3.0-5.0 MPa CO, 2-4 h Intermediate formation
Amination 50-70°C, 30 min, 1.05-1.12 equiv. Aminated ester formed
Crystallization -10°C, 24 h High purity solid isolated
Yield 83.82% to 95.38%
Purity >99% liquid phase content

Alternative Synthetic Routes and Catalysts

  • Esterification Catalysts: Thionyl chloride, concentrated sulfuric acid, or hydrochloric acid are often used to catalyze esterification reactions of amino acids or acid precursors to methyl esters.
  • Solvents: Hydrocarbon solvents, ethers, esters, polar aprotic solvents, chloro solvents, ketones, nitriles, and alcohols are employed depending on reaction step and solubility requirements.
  • Deprotection and Salt Formation: Hydrochloric acid in various forms (dry HCl, HCl gas, HCl in solvents like methanol, ethanol, isopropanol, dioxane) is used for conversion to hydrochloride salts with improved stability and crystallinity.

Research Findings on Reaction Optimization

  • Prolonged heating under reflux during amination enhances conversion but requires careful pH control to avoid side reactions.
  • Use of sodium borohydride in reduction steps prior to amination can improve overall yield of amino ester intermediates.
  • Purification by column chromatography or crystallization from suitable solvents (ethyl acetate, cyclohexane mixtures) ensures high purity of the final hydrochloride salt.

Summary Table of Preparation Methods

Method Aspect Details Reference
Starting Materials Methyl chloroacetate or methyl 2,4-dichloro-5-fluorobenzoylacetate
Amination Reagent Cyclopropylamine hydrochloride
Catalysts Thionyl chloride, HCl, sulfuric acid
Solvents Polar aprotic solvents, ethers, alcohols
Reaction Conditions 30-70°C, 30 min to several hours, CO pressure 3-5 MPa (carbonylation step)
Purification Crystallization at low temperature, column chromatography
Yield 83-95%
Product Form Hydrochloride salt, white solid

Q & A

Q. What spectroscopic methods are recommended to confirm the structural integrity of Methyl 2-(cyclopropylamino)acetate hydrochloride?

To validate the compound’s structure, utilize NMR spectroscopy for carbon and proton assignments. Key signals include cyclopropyl C-H protons (δ ~1.0–2.0 ppm) and the methyl ester group (δ ~3.7 ppm). Mass spectrometry (MS) at 70 eV can confirm molecular ion peaks (e.g., m/z 165.62 [M+H]+) and fragmentation patterns. For example, cyclopropyl ring stability under MS conditions may yield characteristic fragments like m/z 77 (benzyl cation) in related analogues .

Q. What synthetic routes are commonly employed for this compound?

A typical approach involves:

Cyclopropanation : Reacting a precursor (e.g., methyl 2-chloroacetate) with cyclopropylamine under basic conditions.

Hydrochloride Salt Formation : Treating the free base with HCl in anhydrous ethanol.
Key parameters include temperature control (<0°C during cyclopropanation to minimize side reactions) and inert gas purging to avoid hydrolysis of the ester group .

Q. How should the compound be stored to maintain stability in laboratory settings?

Store as a powder under inert atmosphere (argon) at 2–8°C . Avoid moisture to prevent ester hydrolysis, which can generate cyclopropylamine derivatives. For long-term stability (>1 year), lyophilize and store at -80°C in solvent-free form .

Advanced Research Questions

Q. How can conformational constraints from the cyclopropyl group enhance peptide bioactivity?

The cyclopropyl group imposes topographical rigidity , reducing conformational flexibility in peptide backbones. This can improve receptor selectivity and metabolic stability. For example, cyclopropyl-containing amino acids in opioid peptides exhibit 10-fold higher potency compared to non-constrained analogues due to reduced entropy loss during binding . To test this:

  • Synthesize peptide analogues incorporating the compound.
  • Use circular dichroism (CD) to confirm α-helix stabilization.
  • Perform radioligand binding assays to compare affinity (e.g., IC₅₀ values) .

Q. How can researchers resolve discrepancies between elemental analysis and spectral data during compound validation?

Discrepancies may arise from trapped solvents or ionization inefficiencies in MS. For example, a study reported C 74.71% (found) vs. C 74.98% (calc.) due to residual ethyl acetate in the crystal lattice . Mitigation strategies:

  • Perform TGA-MS to quantify solvent residues.
  • Use high-resolution MS (HRMS) to verify molecular formula (e.g., C₆H₁₂ClNO₂).
  • Repeat combustion analysis after vacuum drying .

Q. What strategies optimize yield in multi-step syntheses of this compound?

  • Step 1 : Use Schlenk techniques to exclude moisture during cyclopropanation.
  • Step 2 : Employ Dean-Stark traps to remove water in esterification steps.
  • Step 3 : Optimize HCl stoichiometry (1.1–1.2 equivalents) to avoid excess acid, which can degrade the ester.
    Typical yields: 65–75% after recrystallization from ethanol/ether .

Methodological Notes

  • Handling Air Sensitivity : Use gloveboxes for reactions involving cyclopropylamine derivatives, as O₂ can oxidize the cyclopropane ring.
  • Chromatography : Avoid silica gel with basic modifiers; instead, use reverse-phase C18 columns with 0.1% TFA in acetonitrile/water .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(cyclopropylamino)acetate hydrochloride
Reactant of Route 2
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Methyl 2-(cyclopropylamino)acetate hydrochloride

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